molecular formula C10H10N2OS B14861785 2-(1-Benzothiophen-3-yl)-N'-hydroxyethanimidamide

2-(1-Benzothiophen-3-yl)-N'-hydroxyethanimidamide

Cat. No.: B14861785
M. Wt: 206.27 g/mol
InChI Key: RHAJWAUJNATEKI-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-3-yl)-N’-hydroxyethanimidamide is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-3-yl)-N’-hydroxyethanimidamide typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method allows for the formation of the desired benzothiophene structure under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-3-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

2-(1-Benzothiophen-3-yl)-N’-hydroxyethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-3-yl)-N’-hydroxyethanimidamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzothiophen-3-yl)-N’-hydroxyethanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H10N2OS/c11-10(12-13)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,11,12)

InChI Key

RHAJWAUJNATEKI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)C/C(=N/O)/N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=NO)N

Origin of Product

United States

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